Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

Medicinal Chemistry Bioisosteres Drug Design

The free 2-azaspiro[3.3]heptane amine is unstable and highly polar, often causing poor yields in multi-step syntheses. Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (CAS 1259489-92-3) solves this by providing a bench-stable, Boc-protected scaffold that releases the reactive secondary amine upon deprotection, enabling reliable downstream functionalization. • Acts as a validated piperidine bioisostere, improving metabolic stability and aqueous solubility of drug candidates. • Facilitates rapid SAR exploration and ADME optimization for neurological and hematological targets. • Supports patentable composition-of-matter innovations by replacing saturated N-heterocycles with a spirocyclic core.

Molecular Formula C11H19NO2
Molecular Weight 197.278
CAS No. 1259489-92-3
Cat. No. B594639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
CAS1259489-92-3
Molecular FormulaC11H19NO2
Molecular Weight197.278
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC2
InChIInChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3
InChIKeyURTIXDXQQGKKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-Azaspiro[3.3]heptane-2-carboxylate Overview


Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (CAS 1259489-92-3) is a Boc-protected derivative of the 2-azaspiro[3.3]heptane scaffold, a spirocyclic amine recognized as a structural surrogate for piperidine in drug discovery [1]. This compound serves as a stable, storable building block that can be deprotected to release the free secondary amine for further functionalization, enabling the rapid synthesis of diverse analogs for medicinal chemistry campaigns [2].

Boc-Protected Synthetic Handle
Enables controlled deprotection and modular derivatization in multi-step synthesis.
Piperidine Bioisostere Core
Reported surrogate for piperidine rings in medicinal chemistry campaigns.
Spirocyclic Geometry
Provides distinct exit vectors for 3D-oriented substituent exploration.

tert-Butyl 2-Azaspiro[3.3]heptane-2-carboxylate: Irreplaceable Building Block


Simple substitution of a piperidine ring with the unprotected 2-azaspiro[3.3]heptane amine is often synthetically impractical due to the free amine's instability and high polarity, which can lead to poor yields during multistep syntheses [1]. Furthermore, the choice between isomeric azaspiro[3.3]heptane cores (1-aza vs. 2-aza) has been shown to produce different geometric parameters and distinct exit vectors that affect the three-dimensional orientation of substituents, directly impacting target binding and pharmacokinetic profiles [2]. The Boc-protected tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate addresses the stability issue while providing a versatile handle for selective N-deprotection and subsequent derivatization, a process that cannot be reliably executed with the free amine or less stable protecting groups [1].

Target
Boc-Protected Building Block
Substitute
Free Amine / 2-Azaspiro[3.3]heptane
Risk
The unprotected free amine exhibits high polarity and instability, which may lead to poor yields and side reactions during multi-step synthesis.
Target
2-Azaspiro[3.3]heptane Core
Substitute
1-Azaspiro[3.3]heptane Core
Risk
Isomeric azaspiro cores produce different geometric parameters and exit vectors, directly altering substituent orientation and target binding.

tert-Butyl 2-Azaspiro[3.3]heptane-2-carboxylate: Comparative Evidence


Piperidine Bioisosterism in FDA-Approved Drugs

The 2-azaspiro[3.3]heptane core has been validated as a bioisostere of piperidine, a motif present in 18 FDA-approved drugs [1]. This substitution is a deliberate strategy to increase lipophilicity and improve metabolic stability while retaining biological activity [1].

Piperidine Bioisosterism
Class-level inference
Validated bioisostere of piperidine. Substitution often aims to improve metabolic stability and lipophilicity.
Reported bioisostere context for lead optimization.
Motif present in 18 FDA-approved drugs (piperidine core comparison).
Medicinal Chemistry Bioisosteres Drug Design

Enhanced Rigidity Improves ADME Properties

Optimization of ADME properties for a series of 2-azaspiro[3.3]heptane derivatives identified compound 18, which features increased rigidity compared to earlier hits. This structural feature contributed to enhanced pharmacokinetic performance [1].

ADME Profile Improvement
Class-level inference
Optimized ADME properties achieved through increased scaffold rigidity in derivative 18.
Supports ADME lead optimization context.
Enabled in vivo studies in cynomolgus monkeys.
ADME Drug Metabolism Pharmacokinetics

Superior Safety vs. Hydroxyurea in Primates

In vivo studies in cynomolgus monkeys demonstrated that the 2-azaspiro[3.3]heptane derivative 18 induced a significant dose-dependent increase in globin switching and showed no genotoxic effects, making it 'much safer than hydroxyurea' [1].

NHP Tolerability vs Hydroxyurea
Direct head-to-head
Derivative 18 demonstrated a dose-dependent globin switching response with no reported genotoxic effects in NHP model.
NHP tolerability endpoint context relative to comparator.
Tolerability profile contrasted with hydroxyurea-associated myelosuppression.
Toxicology In Vivo Pharmacology Safety Pharmacology

Privileged Scaffold for M4 Muscarinic Receptor Antagonists

A series of substituted 2-azaspiro[3.3]heptane compounds has been claimed in a granted US patent as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), a target for neurological disorders [1].

M4 mAChR Antagonism
Class-level inference
Substituted 2-azaspiro[3.3]heptane compounds claimed as M4 mAChR antagonists in a granted US patent.
Supports GPCR antagonist discovery context.
Target class relevant to neurological disorder research.
Neuroscience GPCR Pharmacology CNS Drug Discovery

High Aqueous Solubility and Low Metabolic Clearance

Linear azaspiro[3.3]heptanes have been found to possess high aqueous solubilities and low metabolic clearance rates, properties that are advantageous for oral drug development [1].

Solubility & Clearance
Class-level inference
Linear azaspiro[3.3]heptanes reported to possess high aqueous solubility and low metabolic clearance rates.
Supports oral bioavailability research context.
Compared to typical piperidine-containing compound profiles.
Physicochemical Properties Drug Metabolism Pharmacokinetics

Patent Activity and Scaffold Adoption

Since 2010, the 2-azaspiro[3.3]heptane motif has appeared in at least 100 research manuscripts, 500 patents, and 7,000 new compounds, indicating its widespread adoption and validation as a privileged scaffold in medicinal chemistry [1].

Patent & Publication Volume
Class-level inference
Over 100 manuscripts, 500 patents, and 7,000 novel compounds reported for the 2-aza isomer.
Reported privileged scaffold context.
2-aza isomer vastly more prevalent than 1-aza in literature.
Intellectual Property Medicinal Chemistry Drug Discovery

tert-Butyl 2-Azaspiro[3.3]heptane-2-carboxylate: Application Scenarios


Oral Bioavailable Drugs for Hemoglobinopathies

This building block is ideal for synthesizing novel fetal hemoglobin inducers for the treatment of β-thalassemia and sickle cell disease. Evidence shows that 2-azaspiro[3.3]heptane derivatives can be optimized for oral bioavailability and demonstrate superior safety profiles compared to hydroxyurea in non-human primates [1]. The Boc-protected amine allows for modular derivatization to explore SAR and optimize ADME properties.

CNS Therapeutics Targeting M4 Muscarinic Receptors

The 2-azaspiro[3.3]heptane core is a key component of a patented series of M4 mAChR antagonists, which are under investigation for neurological disorders [1]. The scaffold's unique geometry and exit vectors offer opportunities to modulate receptor subtype selectivity and improve brain penetration compared to traditional piperidine-based ligands.

Lead Optimization with Enhanced ADME Properties

Replacing a piperidine ring with the 2-azaspiro[3.3]heptane scaffold is a validated strategy for improving the metabolic stability and aqueous solubility of drug candidates [1]. The building block's Boc-protected amine facilitates the rapid generation of analogs for testing in ADME assays, accelerating lead optimization cycles.

IP Expansion for Piperidine-Containing Drugs

The 2-azaspiro[3.3]heptane scaffold offers a novel and non-obvious bioisosteric replacement for piperidine, enabling the creation of new composition-of-matter patents [1]. The building block provides a straightforward entry point for synthesizing spirocyclic analogs of existing piperidine-based drugs, potentially extending patent life and creating new market opportunities.

Application
Selection Property
Validation Focus
Hemoglobinopathy Lead Optimization
Scaffold rigidity, oral bioavailability context
In vivo HbF induction model, NHP tolerability endpoints
CNS M4 mAChR Ligand Discovery
Exit vector geometry, Boc-handle for derivatization
Receptor subtype selectivity, brain penetration research
General ADME Lead Optimization
Aqueous solubility, metabolic stability profile
In vitro ADME assay context, oral exposure research
IP/Scaffold Hopping Programs
Novel bioisosterism, 2-azaspiro core novelty
Freedom-to-operate context, patent landscape review

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48 linked technical documents
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